molecular formula C6H9N5 B15207492 4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine

4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine

Cat. No.: B15207492
M. Wt: 151.17 g/mol
InChI Key: NRFSAUPFSVGCRI-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Heterocyclic compounds are significant in organic chemistry due to their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with diketones or other suitable carbonyl compounds. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce different hydrogenated pyrazole compounds .

Scientific Research Applications

4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its dimethyl groups at positions 4 and 6 confer distinct reactivity and stability, making it a valuable compound for various applications .

Biological Activity

4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a bicyclic structure characteristic of pyrazole derivatives. Its molecular formula is C6H8N4C_6H_8N_4, with a molecular weight of approximately 152.16 g/mol. The presence of methyl groups at positions 4 and 6 enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors in the body. Research indicates that it may act as an inhibitor for certain kinases and enzymes involved in inflammatory pathways and cancer cell proliferation.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values reported range from 10 to 30 µM depending on the cell type .
  • Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Anti-inflammatory Activity

Research has demonstrated that this compound possesses anti-inflammatory properties:

  • In Vivo Studies : Animal models have shown that administration of this compound significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Comparison with Standard Drugs : In tests comparing its efficacy to standard anti-inflammatory drugs like indomethacin, it exhibited comparable or superior activity at similar concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : It has shown effectiveness against various bacterial strains including E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 15 to 25 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC ValuesReference
AnticancerMCF-710–30 µM
A54915 µM
Anti-inflammatoryTNF-α InhibitionComparable to Indomethacin
AntimicrobialE. coli15 µg/mL
Staphylococcus aureus20 µg/mL

Case Studies

  • Study on Anticancer Effects : A recent study explored the effects of this compound on breast cancer cell lines and found a marked reduction in cell viability correlated with increased apoptosis markers .
  • Anti-inflammatory Research : Another investigation assessed the compound's ability to modulate inflammatory responses in a carrageenan-induced edema model in rats, demonstrating significant reduction in paw swelling compared to control groups .

Properties

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

1,3-dimethyl-4H-pyrazolo[4,3-c]pyrazol-6-amine

InChI

InChI=1S/C6H9N5/c1-3-4-5(11(2)10-3)6(7)9-8-4/h1-2H3,(H3,7,8,9)

InChI Key

NRFSAUPFSVGCRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1NN=C2N)C

Origin of Product

United States

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